N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Description
N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-6-16-7-8-17(18(15-16)21-4)23-14-13-22-12-10-19-9-11-20(2)3;/h5,7-8,15,19H,1,6,9-14H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBCRRYRTLSOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOCCOC1=C(C=C(C=C1)CC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Allylation and Methoxylation: The initial step involves the allylation of 4-hydroxy-2-methoxybenzaldehyde, followed by methoxylation to form 4-allyl-2-methoxyphenol.
Ether Formation: The next step involves the formation of an ether linkage by reacting 4-allyl-2-methoxyphenol with ethylene glycol in the presence of a suitable catalyst.
Amine Formation: The final step involves the reaction of the ether intermediate with N,N-dimethyl-1,2-ethanediamine to form the desired compound. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride can be compared with similar compounds such as:
N-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-2,2,6-trimethylcyclohexanamine: Similar structure but with a cyclohexane ring.
2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine: Similar structure but with a methoxyethyl group.
The uniqueness of N’-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
